Morpholino(4-dimethylaminophenyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

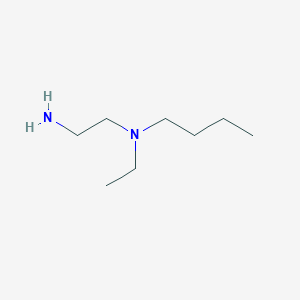

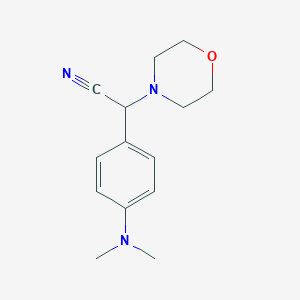

Morpholino(4-dimethylaminophenyl)acetonitrile derivatives are a class of compounds that have been synthesized and studied for their unique structural and photophysical properties. These compounds are characterized by the presence of a morpholine ring, which is a common feature in various pharmaceuticals and organic materials due to its versatility and biological relevance.

Synthesis Analysis

The synthesis of morpholino(4-dimethylaminophenyl)acetonitrile derivatives involves various organic reactions. For instance, the α-aminonitrile derivative, 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile, was prepared using a silica sulfuric acid-catalyzed Strecker reaction, which is a versatile method for the synthesis of α-aminonitriles . Additionally, the synthesis of fluorescent alkaline earth complexes with morpholine derivatives was reported, indicating the potential for these compounds to form complexes with metal ions . Another derivative, 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, was synthesized through a coupling reaction between morpholine and a diazonium ion . Furthermore, 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile was converted to various heterocyclic compounds through nucleophilic substitution reactions and cyclization .

Molecular Structure Analysis

X-ray diffraction data have provided insights into the molecular structure of these compounds. The crystallographic characterization of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile revealed that it crystallizes in a monoclinic system with specific unit-cell parameters . The X-ray structural analysis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provided information on the geometry of the N-N double bond and the partial delocalization across the linear triazene moiety .

Chemical Reactions Analysis

The morpholino derivatives participate in various chemical reactions, forming complexes with metal ions and undergoing nucleophilic substitution reactions. The fluorescent alkaline earth complexes formed by morpholine derivatives exhibit modulated photoinduced electron transfer (PET) and enhanced fluorescence upon complexation . The chloro-acetylamino derivative of 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile was used in nucleophilic substitution reactions to synthesize a variety of fused heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The absorption and emission spectra of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine in different solvents have been characterized, showing intense bands and emission at specific wavelengths . The complexation constants and quantum yields of the fluorescent alkaline earth complexes have been reported, demonstrating the influence of metal ion size on the characteristics of the complexes .

Safety And Hazards

Zukünftige Richtungen

Morpholinos are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . They have been applied to studies in several model organisms, including mice, zebrafish, frogs, and sea urchins . They can also modify the splicing of pre-mRNA or inhibit the maturation and activity of miRNA .

Eigenschaften

IUPAC Name |

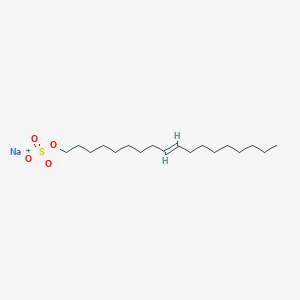

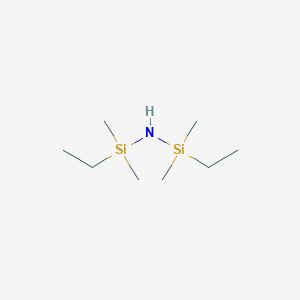

2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-16(2)13-5-3-12(4-6-13)14(11-15)17-7-9-18-10-8-17/h3-6,14H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICMDAXIOQFNQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C#N)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(4-dimethylaminophenyl)acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)